2-(acetylsulfamoyl)benzoic Acid

COX-1 inhibition COX-2 inhibition anti-inflammatory

2-(Acetylsulfamoyl)benzoic acid (CAS 849067-18-1), also designated as N-Acetyl-2-carboxybenzenesulfonamide, is a sulfonamide-derived organic compound with the molecular formula C₉H₉NO₅S and a molecular weight of 243.24 g/mol. The compound presents as a white crystalline powder with a melting point of 178–180 °C, a predicted density of 1.463 ± 0.06 g/cm³, and solubility up to 30 mg/mL in DMSO, ethanol, and dimethylformamide.

Molecular Formula C9H9NO5S
Molecular Weight 243.24 g/mol
Cat. No. B1662388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(acetylsulfamoyl)benzoic Acid
Synonyms2-[(acetylamino)sulfonyl]-benzoic acid
Molecular FormulaC9H9NO5S
Molecular Weight243.24 g/mol
Structural Identifiers
SMILESCC(=O)NS(=O)(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C9H9NO5S/c1-6(11)10-16(14,15)8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)
InChIKeyADVANFQVCYCSNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





2-(Acetylsulfamoyl)benzoic Acid: Chemical Profile and Key Identifiers for Research Procurement


2-(Acetylsulfamoyl)benzoic acid (CAS 849067-18-1), also designated as N-Acetyl-2-carboxybenzenesulfonamide, is a sulfonamide-derived organic compound with the molecular formula C₉H₉NO₅S and a molecular weight of 243.24 g/mol . The compound presents as a white crystalline powder with a melting point of 178–180 °C, a predicted density of 1.463 ± 0.06 g/cm³, and solubility up to 30 mg/mL in DMSO, ethanol, and dimethylformamide . Its structure incorporates both a benzoic acid moiety and an acetylsulfamoyl (-SO₂NHCOCH₃) substituent at the ortho position, which serves as a critical pharmacophore for cyclooxygenase (COX) enzyme inhibition [1].

Workflow Non-selective COX inhibition in mechanistic inflammation studies
Selection Orally bioactive tool compound with reported in vivo activity
Use context Inflammation and pain pathway research models (rat, mouse)

Why 2-(Acetylsulfamoyl)benzoic Acid Cannot Be Replaced by Common Analogs: The Evidence-Based Procurement Rationale


2-(Acetylsulfamoyl)benzoic acid occupies a distinct position within the N-acetyl-2-carboxybenzenesulfonamide class that precludes simple interchange with structural congeners or other sulfonamide-based inhibitors. The ortho-carboxy substitution pattern is essential for COX inhibitory activity; regioisomers with para- or meta-carboxy placement, or compounds lacking the acetylsulfamoyl group, exhibit markedly different inhibitory profiles [1]. Even within the same chemical series, subtle modifications at the C-4 or C-5 position drastically alter COX-2 selectivity indices (S.I.) from 0.23 to >1149, fundamentally changing the compound's biological signature [2]. Furthermore, common sulfonamide antibiotics such as sulfacetamide and phthalylsulfacetamide operate via a distinct mechanism—inhibition of dihydropteroate synthase (DHPS) rather than COX—rendering them functionally non-interchangeable for anti-inflammatory or COX-related research applications .

This compound vs. Aspirin Different pharmacophore (SO₂NHCOCH₃ vs OCOCH₃); COX potency profile may not transfer directly
This compound vs. Celecoxib COX-2 selectivity extreme: balanced non-selective vs highly selective; pathway response may differ
This compound vs. Saccharin Lacks acetyl group; does not acetylate Ser530; different mechanism (LTD₄ antagonist)

Quantitative Differentiation of 2-(Acetylsulfamoyl)benzoic Acid: Head-to-Head Data Against Key Comparators


COX-1 and COX-2 Inhibitory Potency: 2-(Acetylsulfamoyl)benzoic Acid vs. Aspirin

In vitro COX-1/COX-2 inhibition studies directly compared 2-(acetylsulfamoyl)benzoic acid (Compound 11) with aspirin. The compound demonstrated superior potency, exhibiting COX-1 IC50 = 0.06 μM and COX-2 IC50 = 0.25 μM, representing 5.8-fold and 9.6-fold greater potency than aspirin (COX-1 IC50 = 0.35 μM; COX-2 IC50 = 2.4 μM) [1]. Both compounds are nonselective COX inhibitors, with selectivity indices (S.I. = IC50 COX-1 / IC50 COX-2) of 0.23 for the target compound and 0.14 for aspirin [2].

COX-1/COX-2 Potency
Head-to-head
Reported 5.8-fold lower COX-1 IC₅₀, 9.6-fold lower COX-2 IC₅₀ vs aspirin
Supports COX inhibition assay interpretation
In vitro enzyme assay, same conditions
COX-1 inhibition COX-2 inhibition anti-inflammatory IC50 comparison

In Vivo Anti-Inflammatory Efficacy: 2-(Acetylsulfamoyl)benzoic Acid Outperforms Aspirin in Rat Paw Edema Model

In a carrageenan-induced rat paw edema assay following oral dosing, 2-(acetylsulfamoyl)benzoic acid exhibited an ED50 of 49 mg/kg, demonstrating superior anti-inflammatory activity compared to aspirin (ED50 = 129 mg/kg) [1]. This represents a 2.6-fold lower effective dose required to achieve 50% inhibition of edema. The compound also showed comparable analgesic activity to diflunisal and superior analgesic activity relative to aspirin in a 4% NaCl-induced abdominal constriction assay [2].

In Vivo Anti-inflammatory ED₅₀
Head-to-head
Reported 2.6-fold lower ED₅₀ than aspirin (49 vs 129 mg/kg oral) in rat paw edema
Reported in vivo model-response context
Carrageenan-induced edema model
in vivo efficacy ED50 carrageenan-induced edema oral bioavailability

Structural Bioisosterism with Aspirin: The SO₂NHCOCH₃ Pharmacophore as a Validated Acetoxy Replacement

Molecular docking studies indicate that the SO₂NHCOCH₃ substituent in 2-(acetylsulfamoyl)benzoic acid and its derivatives is suitably positioned to acetylate the Ser530 hydroxyl group in the COX-2 primary binding site, analogous to the acetoxy (OCOMe) group in aspirin [1]. This structural parallel establishes the SO₂NHCOCH₃ moiety as a validated bioisostere for the aspirin acetoxy group, providing a chemically distinct scaffold for COX inhibition [2].

Analgesic Activity
Head-to-head
Reported comparable to diflunisal, ranked higher than aspirin in writhing assay
Supports analgesic screening interpretation
4% NaCl-induced abdominal constriction model
bioisostere pharmacophore molecular docking SAR

COX-2 Selectivity Profile Relative to Celecoxib: A Class-Level Comparison

The selectivity profile of 2-(acetylsulfamoyl)benzoic acid contrasts markedly with selective COX-2 inhibitors. While the parent compound (COX-2 S.I. = 0.23) is nonselective, its C-4 2,4-difluorophenyl regioisomer achieves a COX-2 S.I. >1149 with COX-2 IC50 = 0.087 μM, comparable to celecoxib (COX-2 S.I. = 472; COX-2 IC50 = 0.07 μM) [1]. The parent compound therefore serves as a nonselective baseline within a chemical series capable of yielding highly selective COX-2 inhibitors.

COX-2 Selectivity Index
Cross-study
S.I. = 0.23; positioned between aspirin (0.14) and celecoxib (472)
Balanced non-selective profile for dual COX-1/2 pathway study
In vitro data from same study
COX-2 selectivity selectivity index celecoxib NSAID

Physicochemical Profile: Solubility and Stability Parameters for Formulation Consideration

2-(Acetylsulfamoyl)benzoic acid exhibits a melting point of 178–180 °C and a predicted density of 1.463 ± 0.06 g/cm³ . Solubility is reported at ≤30 mg/mL in DMSO, ethanol, and dimethylformamide, with aqueous solubility that is pH-dependent due to the ionizable carboxylic acid group . Storage at -20 °C is recommended for long-term stability . In contrast, the related sulfonamide antibiotic sulfacetamide sodium exhibits markedly different solubility (freely soluble in water) and requires different handling conditions .

Pharmacophore Docking
Supporting evidence
Docking confirms SO₂NHCOCH₃ acetylates Ser530; unique vs saccharin
Supports scaffold uniqueness for COX inhibitor design
Molecular docking in COX-2 site
solubility stability storage formulation

Mechanistic Distinction from Sulfonamide Antibiotics: COX Inhibition vs. DHPS Inhibition

2-(Acetylsulfamoyl)benzoic acid functions as a COX-1/COX-2 inhibitor (IC50 values 0.06 μM and 0.25 μM, respectively) [1], whereas structurally related sulfonamide antibiotics such as sulfacetamide and phthalylsulfacetamide exert antibacterial activity via inhibition of dihydropteroate synthase (DHPS) with IC50 values of approximately 9.5 μM . This mechanistic divergence—COX inhibition versus folate synthesis blockade—renders the compounds non-interchangeable for research applications targeting inflammation versus bacterial infection.

Stability & Solubility
Specification review
Ambient temp stable; DMSO/EtOH/DMF ≥30 mg/mL; PBS 10 mg/mL
Supports procurement and multi-solvent formulation
Supplier specification; aspirin hydrolyzes in solution
mechanism of action COX DHPS sulfonamide

Optimal Use Cases for 2-(Acetylsulfamoyl)benzoic Acid Based on Verifiable Differentiation Data


In Vitro COX-1/COX-2 Inhibition Studies Requiring a Nonselective, High-Potency Small Molecule

Given its superior in vitro potency relative to aspirin (COX-1 IC50 0.06 μM vs. 0.35 μM; COX-2 IC50 0.25 μM vs. 2.4 μM) and its well-characterized nonselective COX inhibition profile (S.I. = 0.23), 2-(acetylsulfamoyl)benzoic acid serves as an excellent reference compound for COX enzyme assays, high-throughput screening campaigns, and mechanistic studies where a potent, nonselective COX inhibitor is required [1].

Preclinical In Vivo Anti-Inflammatory Efficacy Models (Oral Dosing)

The compound's demonstrated in vivo efficacy in the carrageenan-induced rat paw edema model (ED50 = 49 mg/kg, 2.6-fold more potent than aspirin's ED50 of 129 mg/kg) validates its utility in animal models of acute inflammation where oral bioavailability and pharmacodynamic effect are critical [2]. This makes it a suitable tool compound for proof-of-concept studies investigating COX-mediated inflammation.

Structure-Activity Relationship (SAR) Studies Exploring the SO₂NHCOCH₃ Bioisostere

Molecular modeling evidence establishing the SO₂NHCOCH₃ moiety as a bioisostere of the aspirin acetoxy group positions 2-(acetylsulfamoyl)benzoic acid as a foundational scaffold for SAR campaigns aimed at developing novel COX inhibitors with modified selectivity or pharmacokinetic properties [3]. The parent compound provides a nonselective baseline against which more selective derivatives (e.g., C-4 2,4-difluorophenyl analog with S.I. >1149) can be benchmarked [4].

Method Development for Distinguishing COX Inhibition from Antimicrobial Sulfonamide Activity

The clear mechanistic separation between 2-(acetylsulfamoyl)benzoic acid (COX inhibitor) and sulfonamide antibiotics like sulfacetamide (DHPS inhibitor) enables the compound's use as a specificity control in assays designed to differentiate anti-inflammatory versus antibacterial mechanisms of action within sulfonamide-containing chemical libraries .

Application
Selection Property
Validation Focus
Non-selective COX pathway studies
Balanced COX-1/COX-2 inhibition profile
COX enzyme activity assay endpoints
In vivo inflammation model studies
Oral bioavailability and dose-response context
Inflammation model endpoint review
Dual COX-2/5-LOX inhibitor design scaffold
Regioselective derivatization capability
Derivative SAR and dual enzyme inhibition
Analgesic screening positive control
Non-selective COX inhibitor with reported analgesic activity
Pain model endpoint comparison
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